molecular formula C16H14FNO3 B4738923 3-fluorobenzyl 2-(acetylamino)benzoate

3-fluorobenzyl 2-(acetylamino)benzoate

Cat. No. B4738923
M. Wt: 287.28 g/mol
InChI Key: LCPYTUMYLXAIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluorobenzyl 2-(acetylamino)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and has a molecular formula of C16H13FNO3.

Mechanism of Action

The exact mechanism of action of 3-fluorobenzyl 2-(acetylamino)benzoate is not fully understood. However, it has been suggested that this compound may exert its antibacterial and antifungal activities by inhibiting the synthesis of cell wall components in microorganisms. Additionally, the anti-inflammatory and analgesic effects of 3-fluorobenzyl 2-(acetylamino)benzoate may be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
3-fluorobenzyl 2-(acetylamino)benzoate has been shown to exhibit low toxicity and minimal side effects in various in vitro and in vivo studies. This compound has been reported to be well-tolerated by animals and humans, making it a promising candidate for further development as a therapeutic agent. Additionally, 3-fluorobenzyl 2-(acetylamino)benzoate has been shown to exhibit good solubility in various solvents, which could be useful in the formulation of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-fluorobenzyl 2-(acetylamino)benzoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has been reported to exhibit good solubility in various solvents, making it easy to work with in the lab. However, one of the limitations of using 3-fluorobenzyl 2-(acetylamino)benzoate in lab experiments is its high cost, which could limit its use in large-scale studies.

Future Directions

There are several future directions for the study of 3-fluorobenzyl 2-(acetylamino)benzoate. One potential direction is the development of new antimicrobial agents based on this compound. Additionally, further studies are needed to investigate the potential anti-inflammatory and analgesic effects of 3-fluorobenzyl 2-(acetylamino)benzoate in various disease models. Furthermore, the use of 3-fluorobenzyl 2-(acetylamino)benzoate as a starting material for the synthesis of new compounds with improved properties is an area of interest for future research.

Scientific Research Applications

3-fluorobenzyl 2-(acetylamino)benzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and materials science. This compound has been reported to exhibit potent antibacterial and antifungal activities, making it a promising candidate for the development of new antimicrobial agents. Additionally, 3-fluorobenzyl 2-(acetylamino)benzoate has been shown to possess anti-inflammatory and analgesic properties, which could be useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

(3-fluorophenyl)methyl 2-acetamidobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-11(19)18-15-8-3-2-7-14(15)16(20)21-10-12-5-4-6-13(17)9-12/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPYTUMYLXAIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobenzyl 2-(acetylamino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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